Product packaging for beta-Gal NONOate(Cat. No.:)

beta-Gal NONOate

Cat. No.: B12365290
M. Wt: 293.27 g/mol
InChI Key: DFCOWOMYWFVWMB-XIFSWERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

beta-Gal NONONate (beta-galactosyl-pyrrolidinyl diazeniumdiolate) is a next-generation, site-specific nitric oxide (NO)-releasing compound designed for advanced cell signaling research . It functions as a prodrug, remaining stable until it encounters the enzyme β-galactosidase (β-Gal). Upon enzymatic activation, it releases nitric oxide, a crucial gaseous signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and immune defense . This targeted release mechanism offers a significant research advantage over conventional NONOates, enabling the precise delivery of NO into specific cellular environments, particularly in β-galactosidase-expressing systems . A pivotal study demonstrated its enhanced effectiveness, showing that beta-Gal-NONOate exhibited higher bactericidal activity against E. coli transformed with the lacZ gene (which encodes for β-galactosidase) compared to standard NONOates . This makes it an invaluable tool for studying the role of NO in antibacterial mechanisms and host-pathogen interactions. The core value of beta-Gal NONOate lies in its ability to mimic the localized, on-demand production of NO by constitutive nitric oxide synthases (eNOS/nNOS), providing researchers with unparalleled control to investigate NO-mediated signaling, cytotoxicity, and cGMP pathway activation in a spatially and temporally defined manner . Its applications extend to diverse fields such as cardiovascular biology, immunology, and neuroscience, offering a novel and promising approach to deliver NO into targeted cells for sophisticated research applications . This product is intended for Research Use Only and is not for use in human or veterinary diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O7 B12365290 beta-Gal NONOate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N3O7

Molecular Weight

293.27 g/mol

IUPAC Name

(Z)-oxido-pyrrolidin-1-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium

InChI

InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2/b13-11-/t6-,7+,8+,9-,10+/m1/s1

InChI Key

DFCOWOMYWFVWMB-XIFSWERBSA-N

Isomeric SMILES

C1CCN(C1)/[N+](=N/O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)/[O-]

Canonical SMILES

C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-]

Origin of Product

United States

Synthetic Strategies and Design Principles for Beta Gal Nonoate

Rationale for Conjugating Nitric Oxide Donors with Enzymatic Substrates

The conjugation of nitric oxide donors, such as diazeniumdiolates (NONOates), with enzymatic substrates is a powerful approach in prodrug design, often referred to as enzyme prodrug therapy (EPT). acs.orgnih.gov The primary rationale is to achieve site-specific and controlled release of NO, a highly potent but short-lived signaling molecule. acs.orgnih.gov Unmodified NO donors release their payload spontaneously under physiological conditions, which can lead to systemic effects and off-target toxicity. frontiersin.orgnih.gov By "caging" the NO donor with an enzyme-specific trigger moiety, the compound remains inert until it encounters its target enzyme. nih.govresearchgate.net

Beta-Gal NONOate is a specific example of this strategy, where the NO-releasing pyrrolidinyl diazeniumdiolate is chemically linked to a β-galactose sugar molecule. nih.govcaymanchem.com This design exploits the activity of the enzyme β-galactosidase. nih.gov In environments where β-galactosidase is present or overexpressed, such as in certain cancer cells, senescent cells, or specific bacteria engineered to express the enzyme, the galactose moiety is cleaved. caymanchem.comrsc.org This enzymatic cleavage uncages the NONOate, which then rapidly decomposes to release nitric oxide locally. researchgate.netnih.gov This targeted activation ensures that high concentrations of NO are generated precisely at the desired site of action, minimizing exposure to healthy tissues and enhancing therapeutic specificity. researchgate.netnih.gov This approach transforms a broadly acting molecule into a precision-guided agent. acs.org

Chemical Linkage Design for this compound Biocompatibility in Research Models

The efficacy and safety of a prodrug are critically dependent on the nature of its chemical linkage. For this compound, the connection is an O²-glycosylated diazeniumdiolate, where the galactose sugar is attached to an oxygen atom of the NONOate functional group. researchgate.netacs.org This specific glycosidic bond is key to its function and biocompatibility.

Several factors make this linkage design suitable for research applications:

Stability: The O²-glycosidic linkage confers significant stability to the diazeniumdiolate structure. researchgate.net Unlike their parent ionic NONOates, which can decompose spontaneously in physiological conditions, glycosylated NONOates like this compound are stable for extended periods in aqueous solutions at neutral or acidic pH. caymanchem.com This stability prevents premature NO release during administration and circulation.

Enzymatic Lability: While stable under general physiological conditions, the bond is specifically designed to be hydrolyzed by the β-galactosidase enzyme. researchgate.netcaymanchem.com This enzymatic trigger is the "on-switch" for NO release.

Biocompatibility: The components of the prodrug—a galactose sugar and a pyrrolidine-based NONOate—and its breakdown products are designed for biocompatibility. nih.govresearchgate.net Galactose is a naturally occurring sugar. The use of such a linker enhances water solubility and the ability to cross cell membranes, which are crucial properties for a drug to reach its intracellular target enzyme. caymanchem.com

This thoughtful chemical design ensures the molecule remains inert and biocompatible until it reaches its intended target, where the specific enzymatic environment activates its therapeutic function. rsc.orgresearchgate.net

Strategies for Modulating Nitric Oxide Release Kinetics via Prodrug Design

A central goal of prodrug design is to control the rate of drug release, thereby managing its concentration and duration of action at the target site. researchgate.net With this compound, the release kinetics of nitric oxide are primarily modulated by the catalytic efficiency and concentration of the β-galactosidase enzyme. nih.govresearchgate.net

Research has demonstrated that the rate of NO generation can be precisely programmed. nih.gov In experimental settings, the hydrolysis of the prodrug and subsequent NO release are directly proportional to the concentration of β-galactosidase. nih.govresearchgate.net Studies using similar glycosylated NONOates have shown that varying the enzyme concentration from the nanomolar range can systematically change the half-life of the substrate from minutes to hours. nih.gov This relationship allows researchers to tune the flux of NO generated in a given system. For instance, a higher enzyme concentration at a target site will result in a more rapid and intense burst of NO, whereas a lower concentration will lead to a slower, more sustained release. researchgate.netresearchgate.net This enzymatic control is a key advantage over traditional NO donors, which exhibit release kinetics dependent only on general environmental factors like pH and temperature. frontiersin.org

Table 1: Factors Influencing NO Release from this compound

Factor Description Impact on NO Release
β-Galactosidase Concentration The amount of active enzyme present at the target site. Primary Modulator: Higher enzyme concentration leads to a faster rate of prodrug hydrolysis and a higher rate of NO release. nih.govresearchgate.net
Substrate Concentration The concentration of this compound administered. A linear relationship is observed between the amount of prodrug and the total NO released when the enzyme is not saturated. researchgate.net
pH and Temperature Environmental conditions affecting both enzyme activity and NONOate decomposition. β-galactosidase has an optimal pH and temperature for activity. nih.gov Once the NONOate is released, its decomposition rate is also pH-dependent. caymanchem.com

Methodologies for Characterizing Prodrug Activation in Research Contexts

To validate the design and function of this compound, a suite of analytical methodologies is employed to characterize the prodrug itself and to monitor its activation and subsequent NO release. nih.govnih.gov

The structural integrity and purity of the synthesized this compound, as well as the process of its decomposition, are confirmed using standard analytical techniques.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a crucial tool. nih.govnih.gov It is used to separate and quantify the this compound prodrug from its hydrolysis products over time. nih.gov This allows researchers to follow the rate of prodrug consumption in the presence of β-galactosidase. nih.gov HPLC can also be used to measure the stable end-products of NO in biological fluids, such as nitrite (B80452) and nitrate, providing an indirect measure of total NO production. nih.govresearchgate.net

Spectroscopy:

UV-Visible (UV-Vis) Spectroscopy: This method can be used to monitor the decomposition of the NONOate moiety after its release from the galactose trigger. nih.gov The disappearance of the characteristic UV absorbance of the NONOate provides a real-time measure of its breakdown. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight and structural identity of the synthesized this compound and other diazeniumdiolates. frontiersin.orgupr.edu

Determining the in vitro release profile of NO is essential to confirm that the prodrug functions as intended. This involves incubating this compound with β-galactosidase in a buffered solution and measuring the resulting NO concentration over time.

Two primary methods are used:

Direct NO Measurement: NO-sensitive electrodes or probes, such as the ISO-NO Mark II, can directly measure the concentration of gaseous NO in real-time as it is released into the solution. researchgate.net This provides a dynamic profile of NO generation, showing the onset, rate, and duration of release following enzymatic activation. researchgate.net

Indirect NO Measurement (Griess Assay): The Griess assay is a widely used colorimetric method that quantifies nitrite (NO₂⁻), a stable and major oxidation product of NO in aqueous solutions. nih.govanalis.com.my Aliquots are taken from the reaction mixture at various time points and mixed with the Griess reagent. nih.govresearchgate.net The formation of a colored azo dye, measured with a spectrophotometer, is proportional to the nitrite concentration, thus providing a quantitative measure of the cumulative NO released. nih.govnih.gov

Table 2: Common Methods for Characterizing this compound Activation

Method Analyte Measured Information Provided
High-Performance Liquid Chromatography (HPLC) This compound, Nitrite, Nitrate Quantifies prodrug consumption and formation of stable NO metabolites. nih.govnih.gov
UV-Vis Spectroscopy NONOate functional group Monitors the decomposition of the NO-releasing moiety after enzymatic cleavage. nih.gov
Mass Spectrometry (MS) This compound Confirms molecular weight and structural identity of the prodrug. upr.edu
NO-Sensitive Electrode Gaseous Nitric Oxide (NO) Provides a real-time, dynamic profile of NO release. researchgate.net
Griess Assay Nitrite (NO₂⁻) Quantifies the cumulative amount of NO released over time via its stable metabolite. nih.govanalis.com.my

Mechanistic Elucidation of Beta Gal Nonoate Activation and Nitric Oxide Release

Enzymatic Hydrolysis by Beta-Galactosidase: A Stepwise Mechanism

The activation of beta-Gal NONOate is initiated by enzymatic hydrolysis, a reaction catalyzed by β-galactosidase (EC 3.2.1.23). nih.govbioscience.co.uk This enzyme specifically recognizes and cleaves the β-d-galactopyranoside linkage in its substrates. researchgate.netnih.gov The catalytic process for β-galactosidase is a well-characterized double-displacement mechanism that proceeds through two main steps: galactosylation and degalactosylation. researchgate.netnih.gov

Binding: The this compound molecule first binds to the active site of the β-galactosidase enzyme. The enzyme exhibits high specificity for the d-galactose (B84031) moiety, with the hydroxyl groups at the C-2, C-3, and C-4 positions being particularly crucial for proper orientation and binding. nih.gov The substrate initially binds in a shallow position before moving deeper into the catalytic site for the reaction to occur. nih.gov

Galactosylation: This step involves a nucleophilic attack on the anomeric carbon of the galactose residue by a glutamate (B1630785) residue (Glu537 in E. coli β-galactosidase) within the enzyme's active site. nih.gov This attack is facilitated by another glutamate residue (Glu461 in E. coli) acting as a general acid, which protonates the glycosidic oxygen. nih.gov This concerted action results in the cleavage of the glycosidic bond, releasing the aglycone portion (the unstable pyrrolidinyl diazeniumdiolate) and forming a covalent galactosyl-enzyme intermediate. nih.gov

Degalactosylation: The galactosyl-enzyme intermediate is then hydrolyzed by a water molecule. In this second displacement step, the glutamate residue that previously acted as an acid (Glu461) now functions as a general base, abstracting a proton from water to activate it as a nucleophile. nih.gov The activated water molecule attacks the anomeric carbon of the galactose moiety, breaking the covalent bond with the enzyme. This regenerates the free, active enzyme and releases the second product, galactose. nih.gov

This enzymatic cleavage is the critical activation step, unmasking the unstable NONOate functional group and priming it for subsequent decomposition. nih.govnih.gov

Subsequent Non-Enzymatic Decomposition Pathways Leading to Nitric Oxide Generation

Once the protective galactose group is enzymatically cleaved from this compound, the resulting unstable aglycone, a pyrrolidinyl diazeniumdiolate anion, is exposed to the aqueous environment. nih.govnih.gov This intermediate undergoes spontaneous, non-enzymatic decomposition to generate nitric oxide. nih.gov

The decomposition of diazeniumdiolates (NONOates) is typically initiated by protonation. researchgate.net Under physiological or acidic conditions, the exposed NONOate anion is protonated, leading to a rapid chemical breakdown that releases two molecules of nitric oxide and the corresponding secondary amine, pyrrolidine. nih.govresearchgate.net

The decomposition of the this compound aglycone is rapid, with a reported half-life of approximately six minutes at a pH of 5.6. bioscience.co.uk This swift, spontaneous release ensures that nitric oxide generation occurs proximally to the site of enzymatic activation. nih.gov

Factors Influencing Nitric Oxide Release Dynamics in In Vitro Systems

The rate and quantity of nitric oxide released from this compound in laboratory settings are governed by several key factors related to both the enzymatic and non-enzymatic steps of the process.

Enzyme Concentration: The rate of NO generation is directly proportional to the concentration of active β-galactosidase. nih.gov Studies using a similar compound, Gal-IPA/NO, demonstrated that varying the enzyme concentration allows for precise control over the rate of prodrug hydrolysis and subsequent release of the active NO-donating species. nih.gov

Substrate Concentration: As with most enzymatic reactions, the concentration of the substrate, this compound, is a critical factor. In vitro experiments have shown a linear relationship between the amount of this compound introduced and the total nitric oxide released, indicating a dose-dependent generation of NO. researchgate.net

pH: The pH of the environment influences both the enzyme's activity and the stability of the NONOate aglycone. β-galactosidases have optimal pH ranges for activity, which can vary depending on the source of the enzyme. scielo.br Furthermore, the decomposition of the unmasked NONOate is pH-dependent, with the half-life being significantly influenced by proton availability. bioscience.co.uk For instance, the half-life of the this compound aglycone is reported as six minutes at the slightly acidic pH of 5.6. bioscience.co.uk

Temperature: Enzyme kinetics are highly sensitive to temperature. The catalytic activity of β-galactosidase increases with temperature up to an optimal point, beyond which the enzyme begins to denature. scielo.br Most in vitro studies on this compound are conducted at 37 °C to mimic physiological conditions. nih.govresearchgate.net

Presence of Metal Ions: The catalytic activity of E. coli β-galactosidase requires the presence of divalent and monovalent cations, specifically Mg²⁺ and Na⁺ or K⁺. nih.govresearchgate.net These ions are essential for maintaining the enzyme's structural integrity and for optimal binding and reactivity. nih.gov Consequently, the concentration of these ions in the in vitro system can significantly impact the rate of enzymatic hydrolysis and, therefore, the dynamics of NO release. researchgate.net Conversely, the presence of chelating agents like EDTA can deactivate the enzyme by sequestering these essential cations. researchgate.net

Table 1: Factors Affecting Nitric Oxide Release from this compound

FactorEffect on NO Release DynamicsReference
Enzyme (β-galactosidase) ConcentrationThe rate of NO release is directly proportional to the enzyme concentration. nih.gov
Substrate (this compound) ConcentrationThe total amount of NO released shows a linear relationship with the initial substrate concentration. researchgate.net
pHAffects both the optimal activity of β-galactosidase and the decomposition rate of the NONOate aglycone. bioscience.co.ukscielo.br
TemperatureInfluences the rate of the enzymatic hydrolysis step, with an optimum typically around physiological temperatures. researchgate.netscielo.br
Metal Ions (e.g., Mg²⁺, Na⁺)Essential for the full catalytic activity of β-galactosidase; their presence enhances the rate of NO release. nih.govresearchgate.net

Investigating the Molecular Interactions between this compound and Beta-Galactosidase

While direct crystallographic studies of this compound bound to β-galactosidase are not extensively documented, the molecular interactions can be inferred from the vast body of research on β-galactosidase's interaction with its natural substrate, lactose, and other synthetic substrates and inhibitors. nih.govnih.govresearchgate.net

The binding specificity is driven by the galactose portion of the prodrug. nih.gov The galactose moiety fits into a deep active site cleft within the TIM barrel domain of the enzyme. nih.gov The interaction is stabilized by a network of hydrogen bonds between the hydroxyl groups of the galactose sugar and specific amino acid residues in the active site. nih.govresearchgate.net Research on galactonoamidine inhibitors highlights the particular importance of strong hydrogen-bonding interactions involving the hydroxyl groups at the C-2 and C-4 positions of the glycon for potent binding to the enzyme. nih.gov

Key residues in the E. coli enzyme active site are crucial for both binding and catalysis. These include:

Glu537: The catalytic nucleophile that forms a temporary covalent bond with the galactose residue. nih.gov

Glu461: The acid/base catalyst that protonates the leaving group (the NONOate portion) and later activates water for hydrolysis. nih.gov

Other residues: A number of other residues, including asparagine, aspartate, and tyrosine, help to coordinate essential metal ions (Mg²⁺ and Na⁺) and correctly position the substrate for catalysis. nih.gov

The NONOate portion of the molecule acts as the aglycone, or leaving group. nih.gov The enzyme's primary interaction is with the galactose "key," which unlocks the catalytic machinery. Once the glycosidic bond is cleaved, the aglycone is released from the active site, allowing the second half of the catalytic cycle—the hydrolysis of the galactosyl-enzyme intermediate—to proceed. nih.gov The specificity of the enzyme ensures that the NONOate prodrug remains stable and inactive until it encounters its target enzyme. nih.gov

Applications of Beta Gal Nonoate in Biological and Cellular Research

Probing Nitric Oxide-Mediated Signaling Pathways in Cellular Models

Beta-Gal NONOate is an invaluable asset for dissecting the complex roles of nitric oxide in cellular signaling. numberanalytics.com By enabling targeted NO release, it allows researchers to investigate the effects of NO within specific cell populations, providing clearer insights into pathways that are otherwise difficult to study. nih.gov

A primary application of this compound is the precise study of intracellular NO dynamics. Researchers can use this compound to generate NO directly within the cytoplasm of target cells, allowing for the real-time monitoring of its concentration and diffusion. In a notable study using E. coli engineered to express the β-galactosidase gene (lacZ), treatment with this compound led to a significant increase in intracellular NO levels, which was directly correlated with the compound's bactericidal activity. nih.gov This demonstrated the compound's efficiency in delivering NO into cells. nih.gov

Similarly, in cancer research, studies on rat glioma cells (9L) transfected with the lacZ gene showed that this compound produced higher intracellular NO levels compared to its parent, non-specific NONOate, at the same concentration. nih.gov This enhanced intracellular NO concentration resulted in more potent and targeted cytotoxicity against the cancer cells. nih.gov These investigations highlight the compound's superiority for studying the direct intracellular consequences of NO release.

The targeted release of NO by this compound provides a sophisticated method for exploring how NO modulates receptor-ligand interactions and downstream signaling cascades. While direct studies using this compound for this specific purpose are emerging, the principle is well-established. For instance, the nitric oxide pathway is known to interact with and regulate growth factor signaling, such as the transforming growth factor-β (TGF-β) pathway. ahajournals.org NO can inhibit TGF-β-dependent gene expression by interfering with the Smad signaling pathway. ahajournals.org By using this compound, researchers can induce NO production in a specific cell type within a mixed culture and observe the localized effects on receptor activity and ligand binding, such as those in the TGF-β family, thereby dissecting the paracrine and autocrine roles of NO in complex biological systems.

Nitric oxide is a key mediator of post-translational modifications (PTMs), which are critical for regulating protein function. raybiotech.complos.org These modifications include S-nitrosylation (the addition of an NO group to a cysteine thiol) and tyrosine nitration. raybiotech.comnih.gov Such PTMs can alter a protein's enzymatic activity, localization, and interaction with other proteins. nih.gov this compound serves as an ideal tool to induce and study these NO-dependent PTMs in a controlled manner. By delivering NO to specific cells, it allows for the identification of proteins that are targeted for S-nitrosylation or nitration in response to a defined NO signal. For example, researchers have shown that NO-mediated S-nitrosylation of proteins involved in mitochondrial function can contribute to neurodegenerative processes. raybiotech.comnih.gov Using this compound in neuronal cell models that express β-galactosidase could allow for precise investigation into how localized NO production leads to specific PTMs and subsequent changes in neuronal function.

Utilizing this compound for Spatial and Temporal Control of Nitric Oxide Generation in Research

A significant advantage of this compound is the ability it affords for spatial and temporal control over NO release, a critical factor for mimicking physiological signaling. nih.govplos.org The compound itself is stable in aqueous solutions but rapidly decomposes to release NO once its galactose group is cleaved by β-galactosidase. caymanchem.combioscience.co.uk This reaction has a half-life of approximately six minutes at physiological pH following enzymatic activation. caymanchem.com

Researchers have developed sophisticated systems to exploit this property. In one approach aimed at glaucoma research, β-galactosidase was encapsulated in polymer capsules and embedded within the eye's trabecular meshwork, the site of outflow resistance. d-nb.inforesearchgate.net Subsequently, liposomes containing this compound were delivered to the area. d-nb.inforesearchgate.net The slow degradation of the liposomes released the this compound, which was then activated by the localized enzyme, resulting in a sustained and geographically confined release of NO precisely at the therapeutic target site. d-nb.info This method demonstrates exquisite spatial control. Temporal control can be achieved by modulating the concentration of the administered this compound or by using light-responsive "gatekeeper" systems to trigger its release from nanocarriers. d-nb.inforesearchgate.net

Research Model Cell/Tissue Target Method of Control Research Objective Reference(s)
Glaucoma ModelTrabecular Meshwork (Eye)Enzyme encapsulated in polymer capsules; this compound in liposomesAchieve localized and sustained NO release to lower intraocular pressure. d-nb.info, researchgate.net
Cancer Cell ModelGlioma cells expressing lacZEnzyme-prodrug therapy; NO release only in target cellsInduce targeted cytotoxicity in cancer cells while sparing normal cells. nih.gov
Bacterial ModelE. coli expressing lacZEnzyme-prodrug therapy; NO release only in target bacteriaInvestigate site-specific bactericidal activity of NO. nih.gov
Senescence ModelSenescent cells (overexpressing β-gal)Targeting endogenous enzyme activitySuppress reactive oxygen species and study redox cross-talk in aging. rsc.org, rsc.org

Employment in Assays for Beta-Galactosidase Activity in Research Contexts

Given that its activation is entirely dependent on β-galactosidase, this compound can be employed as a substrate in assays to measure the activity of this enzyme. thermofisher.comelabscience.com β-galactosidase is a widely used reporter gene (lacZ) in molecular biology and a key biomarker for cellular senescence. cellsignal.comnih.govwikipedia.org

In a research context, the activity of β-galactosidase in cell lysates or living cells can be quantified by monitoring the production of NO after the addition of this compound. The released NO can be detected using various sensitive methods, such as NO-specific electrodes or fluorescent probes. The rate and amount of NO produced would be directly proportional to the level of active β-galactosidase in the sample. This offers an alternative to traditional colorimetric or fluorometric substrates like O-nitrophenyl-β-D-galactopyranoside (ONPG) or 4-Methylumbelliferyl β-D-galactopyranoside (4-MUG). cellsignal.comnih.gov This application is particularly promising for developing novel assays to screen for compounds that modulate senescence-associated β-galactosidase activity. youtube.com

Development of Research Models Requiring Localized Nitric Oxide Release

This compound is instrumental in the creation of advanced research models where localized NO release is a prerequisite for studying physiological or pathological processes. d-nb.info Its specificity allows for the development of enzyme/prodrug systems that can be applied in vitro and in preclinical models.

Examples of such research models include:

Targeted Cancer Therapy Models: Researchers have used rat glioma cells engineered to express the lacZ gene. nih.gov In this model, this compound selectively releases NO in the tumor cells, inducing apoptosis, while showing significantly less toxicity to wild-type cells that lack the enzyme. nih.gov This creates a powerful model for studying the efficacy of targeted NO-based cancer therapies.

Ocular Disease Models: A model for glaucoma therapy involved delivering encapsulated β-galactosidase and liposomal this compound to the anterior chamber of enucleated porcine eyes. d-nb.info This system successfully demonstrated localized NO generation in the conventional outflow pathway, providing a robust ex vivo model to study NO's effect on intraocular pressure regulation.

Antimicrobial Research Models: By using E. coli transformed with the lacZ gene, scientists have created a specific model to test the efficacy of targeted NO delivery as an antimicrobial strategy. nih.gov This model clearly showed that the bactericidal effect was dependent on the presence of β-galactosidase, validating the targeted release mechanism. nih.gov

Impact of Beta Gal Nonoate on Understanding Specific Biological Phenomena

Elucidating Nitric Oxide's Role in Cellular Proliferation and Apoptosis Mechanisms

The compound beta-Gal NONOate has been instrumental in clarifying the dual role of nitric oxide in cell survival and death. NO can either promote or prevent apoptosis, the process of programmed cell death, depending on its concentration, location, and the cellular environment. diff.org High concentrations of NO are generally pro-apoptotic and can trigger cell death through mechanisms such as the activation of caspase signaling pathways and the modulation of the Bcl-2 family of proteins. diff.orgplos.org

Research utilizing this compound has effectively demonstrated this targeted effect in cancer models. In studies involving a rat glioma cell line (9L) engineered to express the lacZ gene (9L/LacZ), which codes for β-galactosidase, this compound showed significantly more potent cytotoxicity compared to its parent compound, a standard NONOate. nih.gov The prodrug released NO specifically within the β-galactosidase-expressing tumor cells, achieving optimal intracellular concentrations for inducing apoptosis and demonstrating significant antitumor activity. nih.gov Conversely, in cells lacking the enzyme, the compound exhibited much lower toxicity. nih.gov This site-specific activation allows for a clearer understanding of how localized NO bursts impact apoptotic pathways, distinct from the systemic effects of non-targeted NO donors.

Research ModelCompoundKey ObservationImplication for Understanding NO's Role
9L/LacZ Rat Glioma CellsThis compoundIncreased cytotoxicity and NO levels compared to control cells. nih.govDemonstrates that targeted intracellular NO release can effectively induce apoptosis in specific cell populations.
9L Rat Glioma Cells (Control)This compoundLow cytotoxicity. nih.govConfirms the necessity of β-galactosidase for NO release and subsequent biological effect.

Contributions to Understanding Nitric Oxide's Involvement in Oxidative Stress Responses and Redox Biology

This compound and its derivatives have offered unique insights into the complex interplay of reactive species in redox biology. Nitric oxide itself is a central player in cellular redox environments. rsc.org A key area of investigation has been cellular senescence, a state of irreversible cell cycle arrest often associated with aging and characterized by heightened oxidative stress and increased β-galactosidase activity. rsc.org

A chemical tool based on the β-galactosidase-activated release mechanism was developed to generate nitroxyl (B88944) (HNO), the one-electron reduced form of NO. rsc.orgrsc.org In a radiation-induced model of cellular senescence, this HNO donor was shown to suppress reactive oxygen species (ROS). rsc.orgrsc.org This effect was notably dependent on the presence of hydrogen sulfide (B99878) (H2S), revealing a critical cross-talk among reactive nitrogen, oxygen, and sulfur species. rsc.org The use of a β-galactosidase-activated donor was crucial for targeting the senescent cells specifically, establishing a foundation for modulating oxidative stress in age-related cellular states. rsc.org

Insights into Nitric Oxide Signaling in Inflammatory Processes at the Cellular and Molecular Level

The targeted release of nitric oxide via this compound provides a method to dissect its role in inflammation. Chronic inflammation is a hallmark of various conditions, including cellular senescence. rsc.org Given that senescent cells overexpress β-galactosidase, they serve as a natural target for this prodrug, allowing researchers to explore how NO signaling within these specific cells contributes to the inflammatory microenvironment. rsc.org

While low physiological levels of NO are essential for maintaining cellular homeostasis, abnormally high concentrations, often produced by inducible nitric oxide synthase (iNOS) during an immune response, can drive inflammation and lead to cell death. nih.gov The ability of a β-galactosidase-activated HNO donor to suppress ROS in senescent cells points toward a potential mechanism for mitigating the chronic inflammation associated with aging. rsc.org By delivering NO or related species to specific cellular compartments, researchers can better understand the molecular signaling cascades that initiate and sustain inflammatory responses.

Investigating Nitric Oxide's Regulatory Functions in Angiogenesis Research

Nitric oxide is a well-established regulator of angiogenesis, the formation of new blood vessels, with its effects being highly dose-dependent. nih.gov It can both stimulate and inhibit the proliferation, migration, and differentiation of endothelial cells. nih.gov Key proangiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), exert part of their effects by stimulating NO production in endothelial cells. nih.govnih.gov

While direct studies employing this compound in angiogenesis are not extensively documented, its mechanism of action is highly relevant for future research. The ability to target NO release to specific cells, such as endothelial cells engineered to express β-galactosidase, would allow for precise investigation into the localized effects of NO. This approach could help disentangle the specific signaling pathways (e.g., the cGMP-dependent pathway) that mediate NO's pro- or anti-angiogenic effects, without the confounding influence of systemic vasodilation or off-target cellular responses. nih.gov

Exploring Nitric Oxide's Modulation of Gene Expression and Protein Synthesis Pathways

Nitric oxide signaling is known to cause long-lasting cellular changes by modulating gene expression and protein synthesis. nih.govdocumentsdelivered.com NO can activate multiple independent signaling pathways, including those involving NF-κB and p53, leading to distinct waves of gene activation. documentsdelivered.com Furthermore, NO has been shown to attenuate protein synthesis and stimulate various stress response genes. nih.gov

The utility of this compound in this context lies in its potential for cell-selective investigations. In a mixed cell population, it is often difficult to determine which cell type is responding to a global application of an NO donor. By using this compound in co-culture systems where only one cell type expresses β-galactosidase, researchers could precisely identify the gene expression profiles that are altered by intracellular NO in that specific cell type. This would provide a clearer picture of the cell-autonomous effects of NO on transcription and translation.

Studies on Nitric Oxide-Mediated Regulation of Microbial Cellular Processes in Research Models

The principle of targeted NO delivery using this compound has been successfully applied in microbiology to study its effects on bacterial cells. nih.gov In a key study, the compound was used as a bactericidal agent against Escherichia coli. nih.gov

The study demonstrated that the bactericidal efficacy of this compound was contingent on the expression of the lacZ gene, which encodes for β-galactosidase. nih.gov E. coli that were transformed with the lacZ gene showed a significant increase in intracellular NO levels and a corresponding decrease in survival when treated with this compound. nih.gov In contrast, both the transformed bacteria treated with a standard NONOate and non-transformed bacteria treated with this compound showed significantly lower bactericidal effects. nih.gov This work showcased this compound as an efficient, site-specific NO donor for microbial systems, opening a novel avenue for investigating NO-mediated antimicrobial strategies and its regulatory role in microbial physiology. nih.gov

Microbial StrainTreatmentKey FindingSignificance
E. coli with lacZ geneThis compoundHigh intracellular NO levels, high bactericidal activity. nih.govDemonstrates effective and targeted NO delivery to enzyme-expressing microbes.
E. coli with lacZ geneNONOate (Control)Lower bactericidal activity compared to this compound. nih.govHighlights the superior efficacy of targeted intracellular release.
E. coli without lacZ geneThis compoundLow bactericidal activity. nih.govConfirms the specificity of the prodrug activation mechanism.

Advanced Methodological Approaches Employing Beta Gal Nonoate

Integration with Fluorescence Imaging Techniques for Nitric Oxide Visualization

The targeted release of nitric oxide from beta-Gal NONOate is highly compatible with fluorescence imaging, a powerful technique for observing molecular dynamics in living systems. springernature.com This integration allows researchers to visualize the production of NO with high spatiotemporal resolution. The fundamental principle involves using this compound in cells that either naturally express or have been engineered to express β-galactosidase (encoded by the lacZ gene). nih.gov

When this compound is introduced to these specific cells, the β-galactosidase present cleaves the galactose moiety, triggering the release of NO. nih.gov This localized burst of NO can then be detected by co-administered fluorescent probes that are sensitive to nitric oxide. These probes exhibit a change in their fluorescent properties upon reacting with NO, effectively "lighting up" the sites of its production. This combined approach enables the direct visualization of NO generation within specific cell populations, or even within subcellular compartments, providing critical insights into the localized signaling pathways mediated by NO. springernature.comnih.gov Various fluorescent probes have been developed to assess the activity and distribution of β-galactosidase, which is the triggering enzyme for NO release from this compound. researchgate.net

Table 1: Components of Fluorescence-Based NO Visualization Using this compound

ComponentRoleMechanism of Action
This compound Pro-donor of Nitric OxideReleases NO upon enzymatic cleavage by β-galactosidase.
β-galactosidase (enzyme) ActivatorCatalyzes the hydrolysis of the galactose group from the NONOate, initiating NO release. nih.gov
Fluorescent NO Probe ReporterReacts with the released NO to produce a detectable fluorescent signal.
Imaging System (e.g., Confocal Microscopy) DetectorCaptures the fluorescent signal, allowing for high-resolution visualization of NO production. nih.gov

Application in Spectroscopic Studies of Nitric Oxide Interactions

Spectroscopic techniques are essential for studying the interactions of nitric oxide with biological molecules. This compound serves as an excellent source of NO for such studies because its release can be precisely controlled by the addition of a specific enzyme, β-galactosidase. This enzymatic control allows for the generation of predictable and reproducible concentrations of NO, which is critical for quantitative spectroscopic analysis.

In a typical application, NO release is initiated by adding a known quantity of β-galactosidase to a solution containing this compound. The subsequent production of NO can be monitored in real-time using an NO-sensitive electrode or probe, generating a dose-response curve. researchgate.net Research has demonstrated a linear relationship between the amount of NO released and the concentration of this compound hydrolyzed by β-galactosidase. researchgate.net This controlled system enables researchers to meticulously study the kinetics and mechanisms of NO's reactions with various targets, such as heme proteins or other metal centers, using techniques like UV-visible or electron paramagnetic resonance (EPR) spectroscopy. researchgate.net The ability to trigger NO release on demand minimizes spontaneous degradation and unwanted side reactions, leading to clearer and more interpretable spectroscopic data. nih.gov

Use in Mass Spectrometry-Based Proteomics for Nitric Oxide Metabolite Identification

Mass spectrometry-based proteomics is a powerful tool for identifying how nitric oxide modifies proteins and alters cellular metabolism. A key post-translational modification induced by NO is S-nitrosylation, where an NO group is added to a cysteine thiol on a protein, potentially altering its function. nih.gov this compound is particularly useful in this context for its ability to generate NO in a cell-specific manner.

Researchers can introduce this compound to cell cultures that express β-galactosidase, leading to targeted NO production. Following this controlled NO exposure, proteins can be extracted, and mass spectrometry techniques are employed to identify specific S-nitrosocysteine residues or other NO-derived modifications. nih.govsfrbm.org This approach helps to elucidate the specific protein targets of NO within a particular cellular environment. By comparing the proteomes of cells treated with this compound to untreated control cells, scientists can identify entire networks of proteins whose expression or modification state is altered in response to nitrosative stress. researchgate.net This methodology is crucial for understanding the widespread impact of NO on cellular signaling and physiology.

Design of Cell-Based Biosensors Utilizing this compound for Nitric Oxide Detection

This compound is a key component in the design of sophisticated cell-based biosensor systems for studying NO signaling. These systems typically involve cells that have been genetically engineered to express the lacZ gene (which codes for β-galactosidase) under the control of a specific promoter. This promoter can be designed to be activated by a particular biological event or signaling pathway of interest.

When the pathway is activated, the cells begin to produce β-galactosidase. If this compound is present in the cell culture medium, the newly synthesized enzyme will cleave it, causing a localized release of NO. nih.gov This NO release serves as a reporter signal, indicating that the initial biological event has occurred. The released NO can then be detected using various methods, such as co-localized NO-sensitive fluorescent dyes or electrochemical sensors. nih.govmdpi.com This strategy effectively transforms a specific cellular event into a measurable NO signal, providing a highly sensitive and specific biosensing platform. Such systems are valuable for screening compounds that modulate specific pathways or for studying the dynamics of cellular signaling events.

Table 2: Workflow for a this compound-Based Biosensor System

StepDescriptionKey Molecule/Process
1. Stimulus A specific biological event or pathway is activated in genetically modified cells.Promoter Activation
2. Transcription/Translation The activated promoter drives the expression of the lacZ gene.β-galactosidase Synthesis
3. Enzymatic Activation Newly produced β-galactosidase encounters and cleaves this compound.Hydrolysis
4. Signal Generation The cleavage of this compound results in the localized release of nitric oxide (NO).NO Release nih.gov
5. Signal Detection The released NO is detected by an external method, such as a fluorescent probe or an electrode.Fluorescence/Amperometry nih.gov

Development of Polymersome and Liposome-Based Delivery Systems for Research Applications

To enhance the utility of this compound in research, particularly for in vivo or complex tissue models, it is often encapsulated within advanced delivery vehicles like liposomes and polymersomes. nih.govbohrium.com Liposomes are small, spherical vesicles composed of one or more phospholipid bilayers that can encapsulate hydrophilic or hydrophobic compounds. nih.gov

By loading this compound into these nanocarriers, researchers can protect the compound from premature degradation and control its release profile. mdpi.com For instance, in one application, this compound was encapsulated in liposomes for targeted delivery to specific tissues. researchgate.net Upon arrival at the target site, the liposomes can degrade or be taken up by cells, releasing the this compound. If the target cells contain β-galactosidase, this release will trigger localized NO production. researchgate.net This strategy of combining a pro-drug (this compound) with a sophisticated delivery system allows for highly specific, on-site generation of NO, minimizing off-target effects and maximizing its efficacy for research applications. mdpi.com

Comparative Analysis with Other Nitric Oxide Donors in Academic Research

Advantages of Enzyme-Activated Nitric Oxide Release for Research Specificity

The development of enzyme-activated nitric oxide (NO) donors represents a significant advancement in the precise study of NO's multifaceted roles in biology. Compounds like beta-Gal NONOate (β-galactosyl-pyrrolidinyl diazeniumdiolate) are designed as prodrugs that remain stable and inert until they encounter a specific enzyme. nih.govnih.gov In the case of this compound, the cage-like galactose group is cleaved by the enzyme β-galactosidase, triggering the release of NO. nih.govresearchgate.net This mechanism offers unparalleled spatial and temporal control over NO delivery, which is a substantial advantage for research specificity.

The primary benefit of this enzyme-prodrug system is the ability to target NO release to specific cells or tissues that express the activating enzyme. nih.govmdpi.com For instance, β-galactosidase is a common reporter enzyme in molecular biology, and its expression can be genetically programmed in specific cell populations. This allows researchers to release NO exclusively within those cells, minimizing the off-target effects that confound results obtained with non-specific donors. nih.gov An experiment using Escherichia coli engineered to express the lacZ gene (which codes for β-galactosidase) demonstrated this specificity. nih.gov The bacteria expressing the enzyme showed significantly higher mortality when treated with this compound compared to those without the enzyme or those treated with a conventional NONOate, highlighting the targeted nature of the bactericidal activity. nih.gov

This targeted release mimics the physiological production of NO, which is synthesized on demand in specific locations by nitric oxide synthase (NOS) enzymes. nih.gov By controlling the concentration of the enzyme, researchers can also modulate the rate and duration of NO release, allowing for the study of concentration-dependent effects in a controlled manner. nih.govresearchgate.net This level of control is crucial for dissecting the bimodal, concentration-dependent activities of NO, which can range from signaling and proliferation at low concentrations to cytotoxicity at higher concentrations. mdpi.comnih.gov

Table 1: Specificity of this compound in an Enzyme-Expressing System This interactive table summarizes research findings on the targeted bactericidal activity of this compound dependent on the presence of β-galactosidase.

Treatment Group Target Organism Key Finding Conclusion Citation
This compound E. coli with lacZ gene (expresses β-galactosidase) High bactericidal activity observed. NO release is activated by the enzyme, leading to targeted cell death. nih.gov
Conventional NONOate E. coli with lacZ gene Lower bactericidal activity compared to this compound group. Non-specific release is less effective than targeted release. nih.gov
This compound E. coli without lacZ gene Low bactericidal activity. In the absence of the activating enzyme, the donor remains largely inert. nih.gov

Limitations of Non-Specific Nitric Oxide Donors in Complex Biological Systems

While traditional, non-specific nitric oxide donors have been invaluable tools, their utility in complex biological systems is hampered by several inherent limitations. These donors, which include classes like S-nitrosothiols (e.g., S-nitroso-N-acetylpenicillamine - SNAP), metal nitrosyl complexes (e.g., sodium nitroprusside - SNP), and standard diazeniumdiolates (NONOates), typically release NO spontaneously or in response to ubiquitous triggers like light, pH, or heat. nih.govresearchgate.netmdpi.com This lack of specificity leads to indiscriminate NO release throughout a biological system, making it difficult to attribute observed effects to a specific cellular target or location. mdpi.com

A major drawback is the potential for significant off-target effects. mdpi.com Because NO is a highly reactive free radical with a short half-life, its diffusion is limited, and its effects are typically localized. nih.govmdpi.com Widespread, uncontrolled release can lead to unintended interactions with various biomolecules, potentially triggering widespread vasodilation, nitrosative stress, or cytotoxicity in healthy, non-target tissues. nih.govnih.gov For example, the clinical use of sodium nitroprusside (SNP) is constrained by the potential for toxicity from cyanide, a byproduct of its decomposition. mdpi.comnih.gov

Furthermore, the high reactivity of NO means it can be rapidly scavenged by molecules like superoxide (B77818) to form peroxynitrite, a potent and damaging oxidant. mdpi.comnih.gov In a complex in vivo environment, non-specific donors can generate NO in locations where it is immediately quenched or diverted into damaging side reactions before it can reach the intended site of action. nih.govmdpi.com This not only reduces the therapeutic or experimental efficacy but also complicates the interpretation of results, as the observed biological response may be due to these reactive nitrogen species rather than NO itself. mdpi.comnih.gov This lack of control makes it challenging to study the subtle, concentration-dependent roles of NO in signaling pathways. nih.govnih.gov

Strategic Selection of Nitric Oxide Donors for Specific Research Questions

The vast and growing arsenal (B13267) of NO donors necessitates a strategic approach to their selection, tailored to the specific research question and biological context. The choice of an appropriate donor hinges on several factors, including the desired release kinetics, the activation mechanism, the chemical environment of the target, and the distinction between studying endogenous signaling versus pharmacological intervention. nih.govmdpi.com

For studies aiming to mimic the rapid, localized signaling of endothelial NO, a photo-activated donor that allows for precise spatiotemporal control of NO release might be ideal. researchgate.netmdpi.com In contrast, research into the sustained, high-concentration release of NO by immune cells might be better served by a slow-releasing NONOate. mdpi.comnih.gov Enzyme-activated donors like this compound are uniquely suited for questions involving cell-specific targeting, provided the target cells uniquely express the corresponding enzyme. nih.govresearchgate.net

Hybrid NO-donor drugs, which combine an NO-releasing moiety with another pharmacologically active molecule (like aspirin (B1665792) in nitroaspirin), are designed to answer questions about synergistic effects or targeted delivery to specific pathological sites, such as areas of inflammation. nih.gov The chemical properties of the donor itself are also a critical consideration. For instance, the lipophilicity of the parent molecule can influence its ability to cross cell membranes, while the stability of the donor in aqueous solution at physiological pH will dictate its suitability for in vitro versus in vivo experiments. nih.gov Therefore, a careful comparative analysis of available donors is a prerequisite for designing rigorous and interpretable experiments on the biological effects of NO.

Table 2: Comparative Overview of Major Nitric Oxide Donor Classes for Research This interactive table provides a summary of different NO donor types, their activation mechanisms, and strategic research applications.

Donor Class Example(s) Activation Mechanism(s) Common Research Applications Citation
Enzyme-Activated NONOates This compound Specific enzyme (e.g., β-galactosidase) cleaves a protective group. Cell-specific NO delivery; studying localized effects in genetically modified systems; targeted therapy models. nih.govnih.govresearchgate.net
Diazeniumdiolates (NONOates) DEA/NO, Spermine NONOate Spontaneous, proton-driven decomposition in aqueous solution. Kinetics vary with structure. Investigating concentration-dependent effects; applications requiring predictable, sustained NO release. nih.govmdpi.com
S-nitrosothiols (RSNOs) SNAP, GSNO Spontaneous or triggered by light, heat, or transition metal ions (e.g., Cu²⁺). Studying redox biology and S-nitrosylation; applications where light-based control is desired. nih.govmdpi.commdpi.com
Metal Nitrosyl Complexes Sodium Nitroprusside (SNP) Light-triggered release; can also release spontaneously. Widely used in biofilm dispersal studies and as a pharmacological tool, but limited by potential byproduct toxicity. mdpi.comnih.gov
Organic Nitrates Nitroglycerin Requires enzymatic biotransformation (e.g., by mitochondrial aldehyde dehydrogenase). Primarily used in cardiovascular research to study mechanisms of vasodilation. nih.govresearchgate.net
Hybrid NO Donors Nitroaspirin (NCX 4016) Releases NO following metabolic processing, often via esterases. Investigating synergistic effects of NO and a second drug; reducing side effects of parent drug (e.g., NSAIDs). nih.gov

Future Directions in the Development of Targeted Nitric Oxide Donors for Research

The future of NO-based research and therapeutics lies in the development of increasingly sophisticated donor systems that offer enhanced targeting and multi-modal action. A major frontier is the expansion of enzyme-activated prodrugs beyond β-galactosidase to leverage other enzymes that are overexpressed in specific pathological states, such as certain proteases in cancer or inflammatory conditions. mdpi.comnih.gov This would broaden the applicability of enzyme-triggered NO release to a wider range of biological questions and disease models.

Another significant area of development is the integration of NO donors with nanotechnology. nih.govrsc.org Encapsulating NO donors within nanoparticles, liposomes, or hydrogels can protect the donor from premature degradation, improve its solubility, and facilitate targeted delivery to specific tissues through passive (the enhanced permeability and retention effect in tumors) or active (by functionalizing the nanoparticle surface with targeting ligands like antibodies) mechanisms. mdpi.comnih.govrsc.org These nanoplatforms can also be engineered to be stimuli-responsive, releasing their NO payload in response to specific features of the target microenvironment, such as low pH, hypoxia, or the presence of specific enzymes or reactive oxygen species. nih.govmdpi.com

Furthermore, the design of next-generation hybrid molecules continues to be a promising strategy. This involves creating single molecules that can release NO in addition to another therapeutic agent or a fluorescent reporter for tracking. nih.govacs.org Such molecules could enable synergistic therapies or provide powerful tools for theranostics, where diagnosis and therapy are combined. The ultimate goal is to create NO delivery systems that can release a precise amount of NO, at a specific location, for a defined duration, thereby maximizing its therapeutic potential while minimizing side effects. nih.govrsc.org The development of 3D model systems using patient-derived tissues will also be crucial for predicting the clinical outcomes of these advanced NO-donor strategies. mdpi.com

Future Directions and Emerging Research Avenues with Beta Gal Nonoate

Development of Next-Generation Enzyme-Activated Nitric Oxide Donors

The success of beta-Gal NONOate has spurred interest in developing a new generation of enzyme-activated NO donors with enhanced features. A primary goal is to create prodrugs that can be activated by a wider range of enzymes, allowing for even greater tissue and cell-type specificity. researchgate.netnih.gov Research is moving towards designing NONOates that are substrates for enzymes overexpressed in specific pathological conditions, such as certain cancers or inflammatory diseases.

Glycosylated diazeniumdiolates, the class of compounds to which this compound belongs, have shown significant promise due to their improved stability compared to their parent salts and their ability to release NO upon enzymatic activation. researchgate.net Future work will likely focus on synthesizing a diverse library of these compounds with different carbohydrate moieties to match various glycosidases. researchgate.net

Furthermore, efforts are underway to create hybrid NO donor drugs. These molecules combine an NO-releasing moiety with another pharmacologically active compound, such as a nonsteroidal anti-inflammatory drug (NSAID), to achieve synergistic therapeutic effects. nih.gov The development of these next-generation donors aims to provide a toolkit of NO-releasing compounds that can be tailored to specific diseases and biological contexts.

Potential for Integrating this compound with Advanced Biological Tools and Systems

The targeted nature of this compound makes it an ideal candidate for integration with a variety of advanced biological tools and systems. This synergy has the potential to create powerful new platforms for diagnostics, therapeutic delivery, and fundamental research.

One promising area is the development of biocatalytic coatings for medical implants. Researchers have created multilayered films containing immobilized β-galactosidase that can be coated onto materials used for stents or other implants. acs.orgnih.gov When these coated devices are in the presence of this compound, they can locally produce NO, which can help to prevent thrombosis and inflammation. acs.orgnih.gov This approach allows for site-specific, sustained NO release, mimicking the function of healthy endothelium. acs.orgnih.gov

Another exciting frontier is the integration of this compound with fluorescent probes and imaging agents . By designing probes that change their fluorescence upon cleavage by β-galactosidase, it is possible to visualize enzyme activity in real-time within living cells and organisms. nih.gov This could be combined with the therapeutic action of this compound to create "theranostic" agents that both treat and monitor disease. For instance, a system could be designed to release NO while simultaneously activating a fluorescent signal, providing immediate feedback on the drug's activation at the target site. iiserpune.ac.in The use of chemiluminescent substrates for β-galactosidase also offers a novel method for in vivo imaging of enzyme activity. plos.org

Furthermore, the principles of this compound activation can be applied to more complex systems like nanoparticle-based drug delivery . mdpi.com Nanoparticles could be engineered to carry both β-galactosidase and this compound, or to target cells that naturally overexpress the enzyme. This would allow for highly specific delivery of NO to tumors or other diseased tissues, minimizing off-target effects. mdpi.comnih.gov

Theoretical Implications for Understanding Enzyme-Prodrug Interactions and Specificity

The development and application of this compound have significant theoretical implications for the fields of enzyme-prodrug therapy and medicinal chemistry. It serves as a powerful model system for studying the principles of enzyme-substrate specificity and for designing more sophisticated targeted drug delivery strategies.

A key concept that has been explored using a modified version of the beta-galactosidase/beta-Gal-NONOate system is the 'bump-and-hole' strategy . nih.gov This approach involves engineering both the enzyme and the prodrug to create a unique, complementary pair. A "bump" is introduced into the prodrug that prevents it from being recognized by the native enzyme. A corresponding "hole" is engineered into the enzyme's active site, allowing it to specifically accommodate and activate the modified prodrug. This strategy dramatically enhances the specificity of the drug delivery system, as the prodrug can only be activated by the engineered enzyme, which can be delivered to the target tissue. nih.gov

The study of this compound also provides valuable insights into the kinetics of enzyme-activated drug release. By varying the concentration of β-galactosidase, researchers can precisely control the rate of NO production. acs.org This allows for a detailed investigation of how the concentration and flux of NO influence its biological effects, from vasodilation to cytotoxicity. acs.orgnih.govresearchgate.net This level of control is difficult to achieve with traditional NO donors that release the gas spontaneously.

The following table highlights some of the key research findings related to the theoretical implications of this compound:

Research FindingImplication for Enzyme-Prodrug TherapyReference
Successful implementation of a 'bump-and-hole' strategy with a modified galactosidase-galactosyl-NONOate pair.Demonstrates a powerful method for achieving highly specific, targeted drug delivery with minimal off-target activation. nih.gov
Controlled, concentration-dependent vasodilation in isolated arteries using biocatalytic coatings and beta-Gal-NONOate.Provides a model for studying the physiological effects of localized, tunable NO release and for developing personalized therapeutic approaches. acs.orgnih.gov
Higher bactericidal activity of beta-Gal-NONOate compared to conventional NONOates in E. coli expressing lacZ.Highlights the enhanced efficacy of targeted NO delivery, where the therapeutic agent is released directly within the target cell. nih.gov

Unanswered Questions and Future Research Trajectories in Nitric Oxide Biology

Despite the significant progress made with this compound and other NO donors, many fundamental questions in nitric oxide biology remain. The use of precisely controlled NO-releasing systems like this compound will be instrumental in addressing these knowledge gaps.

One of the major unanswered questions is the optimal concentration and duration of NO exposure for different therapeutic applications. The biological effects of NO are highly dependent on its local concentration, with low levels often being protective and high levels potentially cytotoxic. researchgate.netnih.gov Systems like this compound, where NO release can be fine-tuned by enzyme concentration, provide an invaluable tool for systematically investigating these dose-response relationships in various physiological and pathological models. acs.org

Another critical area of research is identifying the specific patient populations that would benefit most from targeted NO therapies. nih.gov For example, in the context of cancer, understanding which tumor types overexpress enzymes like β-galactosidase is crucial for patient selection. researchgate.net Future research will likely involve developing diagnostic tools, such as imaging probes, to identify individuals who are most likely to respond to a particular enzyme-activated NO donor. nih.gov

The interplay between NO and other signaling molecules , such as hydrogen sulfide (B99878) (H₂S) and reactive oxygen species (ROS), is another complex and important area of investigation. rsc.orgresearchgate.net The development of dual-purpose donors that release both NO and another signaling molecule, or the use of tools like this compound in combination with other agents, will be essential for dissecting these intricate signaling networks.

Finally, the long-term effects and potential for the development of tolerance to enzymatically generated NO are still not fully understood. While enzyme-prodrug systems may circumvent some of the issues associated with traditional NO donors, further research is needed to ensure their long-term safety and efficacy. nih.gov

Future research with this compound and its successors will undoubtedly continue to unravel the multifaceted roles of nitric oxide in health and disease, paving the way for the development of novel and highly effective therapeutic strategies.

Q & A

Q. How should researchers handle non-reproducible results in this compound experiments?

  • Transparency : Publish negative results in repositories like BioRxiv or "Journal of Negative Results." Conduct post-hoc power analyses to determine if sample sizes were adequate .
  • Collaborative Solutions : Engage in open science initiatives (e.g., crowdsourced replication studies) to identify systemic issues (e.g., reagent batch variability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.